

# Doxylamine Succinate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Plasma

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## Introduction

Doxylamine succinate, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and hypnotic properties in the short-term management of insomnia.<sup>[1][2]</sup> It also finds application in the symptomatic relief of allergic reactions and, in combination with pyridoxine, for the treatment of nausea and vomiting during pregnancy.<sup>[3][4]</sup> A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of doxylamine succinate in plasma, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and analytical workflows.

## Pharmacokinetics of Doxylamine Succinate

Doxylamine is readily absorbed from the gastrointestinal tract following oral administration.<sup>[2][5]</sup> The pharmacokinetic parameters of doxylamine have been characterized in various studies, with key quantitative data summarized below.

## Quantitative Pharmacokinetic Data

The following tables provide a summary of the key pharmacokinetic parameters of doxylamine in plasma following oral administration, compiled from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Doxylamine in Healthy Adults

Parameter	Value	Conditions	Reference(s)
C <sub>max</sub> (Peak Plasma Concentration)	99 ng/mL	25 mg single oral dose	[1][2][6]
118.21 ng/mL	25 mg single oral dose (fasting)	[7]	
120.99 ng/mL	25 mg single oral dose (fed)	[7]	
137.9 ng/mL	25 mg single oral dose	[8]	
T <sub>max</sub> (Time to Peak Plasma Concentration)	2.4 hours	25 mg single oral dose	[1][2][6]
1.5 - 2.5 hours	[3][4]		
Elimination Half-Life (t <sub>1/2</sub> )	10.1 hours	25 mg single oral dose	[1][2][6]
10 - 12 hours	[3][4]		
~16 hours	In children (ages 2-17)	[9]	
Apparent Oral Clearance (CL/F)	217 mL/min	25 mg single oral dose	[1][2][6]
Apparent Volume of Distribution (V <sub>d</sub> /F)	2.5 L/kg	[2]	
Oral Bioavailability	24.7%	Compared to intravenous administration in rats	[3][10]

Table 2: Pharmacokinetic Parameters of Doxylamine Following Different Routes of Administration in Rats

Route of Administration	Dose	Cmax (ng/mL)	Tmax (hours)	Bioavailability (%)	Reference(s)
Oral	2 mg	281.4	1.5	24.7	[10]
Intranasal	1 mg	887.6	0.5	70.8	[10]
Intravenous	1 mg	1296.4	-	100	[10]

## Metabolism of Doxylamine

Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][4] The main metabolic pathways involve N-demethylation, N-oxidation, and hydroxylation.[1][2]

## Major Metabolites in Plasma

The primary metabolites of doxylamine identified in plasma and urine are:

- N-desmethyldoxylamine[1][3][11]
- N,N-didesmethyldoxylamine[1][3][11]
- Doxylamine N-oxide[1][3]
- N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamine[1][11]
- Quaternary ammonium-linked glucuronides[1]

## Cytochrome P450 Involvement

The specific cytochrome P450 isoenzymes responsible for the metabolism of doxylamine have been identified as:

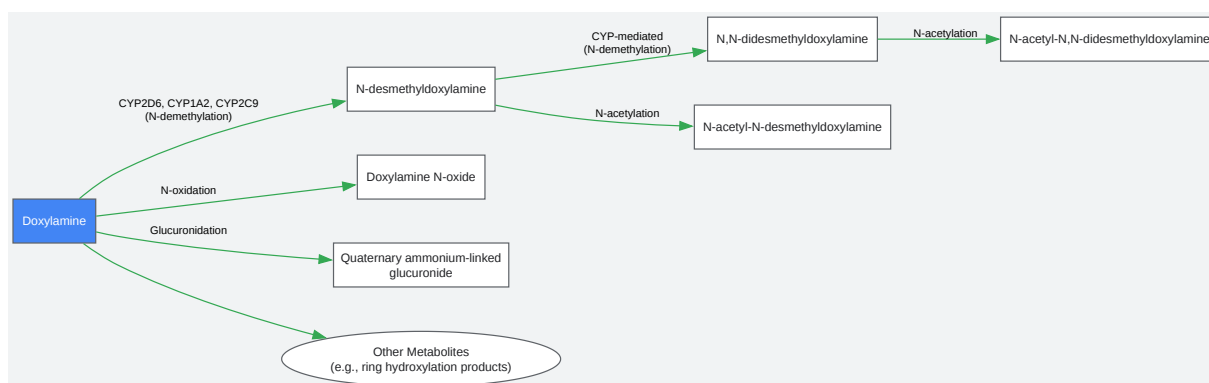
- CYP2D6[3][4]

- CYP1A2[3][4]
- CYP2C9[3][4]

These enzymes are crucial for the biotransformation of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, co-administered drugs, and other factors, potentially leading to inter-individual variability in doxylamine clearance.[12][13][14]

## Metabolic Pathway of Doxylamine

The following diagram illustrates the primary metabolic pathways of doxylamine.



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**Caption:** Metabolic pathways of doxylamine.

## Experimental Protocols

The quantification of doxylamine in plasma is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

## Typical Pharmacokinetic Study Protocol

A common study design to evaluate the pharmacokinetics of doxylamine involves a single-center, randomized, open-label, two-period crossover study in healthy adult volunteers.[5]

- Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria are enrolled.
- Dosing: Subjects receive a single oral dose of doxylamine succinate (e.g., 25 mg) after an overnight fast.[\[5\]](#)
- Blood Sampling: Venous blood samples are collected at predetermined time points, typically pre-dose and at various intervals up to 72 hours post-dose.[\[9\]](#)[\[15\]](#)
- Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.[\[15\]](#)
- Sample Preparation (Liquid-Liquid Extraction):
  - An internal standard (e.g., diphenhydramine or isotope-labeled doxylamine) is added to the plasma sample.[\[16\]](#)[\[17\]](#)
  - The sample is alkalized (e.g., with NaOH).[\[16\]](#)
  - Doxylamine and the internal standard are extracted into an organic solvent (e.g., hexane:isoamyl alcohol or dichloromethane:hexane).[\[6\]](#)[\[16\]](#)
  - The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[\[16\]](#)[\[18\]](#)
- Sample Preparation (Protein Precipitation):
  - An internal standard is added to the plasma sample.[\[17\]](#)
  - A precipitating agent (e.g., methanol) is added to the plasma to precipitate proteins.[\[11\]](#)
  - The sample is centrifuged, and the supernatant is collected for analysis.[\[11\]](#)
- Analytical Quantification: Doxylamine concentrations in the processed plasma samples are determined using a validated analytical method.

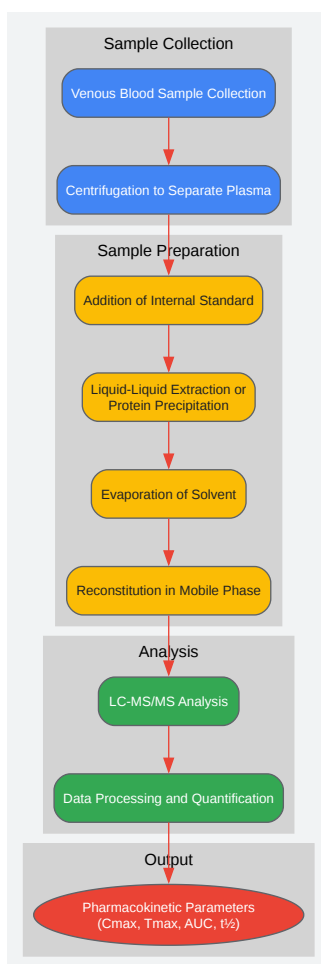
## Analytical Methods for Doxylamine Quantification in Plasma

Table 3: Overview of Analytical Methods

Method	Key Features	Reference(s)
Gas Chromatography (GC)	Utilizes a nitrogen-phosphorus detector for sensitive and specific detection.	[6]
High-Performance Liquid Chromatography (HPLC)	Often employs normal-phase chromatography with UV detection. Can be adapted for enantioselective separation.	[16][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Highly sensitive and specific method, considered the gold standard. Allows for the use of stable isotope-labeled internal standards for enhanced accuracy.	[15][17][19]

## Experimental Workflow for Doxylamine Plasma Analysis

The following diagram illustrates a typical experimental workflow for the quantification of doxylamine in plasma using LC-MS/MS.



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**Caption:** Workflow for doxylamine analysis in plasma.

## Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of doxylamine succinate in plasma. The quantitative data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these aspects is essential for the continued safe and effective use of doxylamine, as well as for the development of novel formulations and therapeutic applications. The involvement of multiple CYP450 enzymes in its metabolism highlights the potential for drug-drug interactions, a critical consideration in clinical practice. Further research into the genetic polymorphisms of these enzymes may help to elucidate the inter-individual variability observed in doxylamine's pharmacokinetic profile.

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## References

- 1. [publications.iarc.who.int](https://publications.iarc.who.int) [[publications.iarc.who.int](https://publications.iarc.who.int)]
- 2. [e-lactancia.org](https://e-lactancia.org) [[e-lactancia.org](https://e-lactancia.org)]
- 3. Doxylamine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. [mdwiki.org](https://mdwiki.org) [[mdwiki.org](https://mdwiki.org)]
- 5. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 6. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Food Effects on the Pharmacokinetics of Doxylamine Hydrogen Succinate 25 mg Film-Coated Tablets: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Doxylamine pharmacokinetics following single dose oral administration in children ages 2-17 years - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [[shimadzu-webapp.eu](https://shimadzu-webapp.eu)]
- 12. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [[aafp.org](https://aafp.org)]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 15. [ovid.com](https://ovid.com) [[ovid.com](https://ovid.com)]



- 16. researchgate.net [researchgate.net]
- 17. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Doxylamine Succinate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670909#doxylamine-succinate-pharmacokinetics-and-metabolism-in-plasma]

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